(2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane
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Overview
Description
(2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8FIS It is characterized by the presence of fluorine, iodine, and methyl groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO) are used for halogen substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Compounds with substituted functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets can be explored for therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique chemical structure could lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to its biological activity. The methylsulfane group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-6-iodophenyl)(methyl)sulfane
- (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-iodo-6-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups. The combination of fluorine, iodine, and methyl groups on the phenyl ring, along with the methylsulfane group, imparts distinct chemical properties that differentiate it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8FIS |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-fluoro-1-iodo-4-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8FIS/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
OOFLQKSFNUIRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)F)SC |
Origin of Product |
United States |
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